1-(6-methylquinolin-8-yl)ethanone

Ion Channel Pharmacology CNS Disorders Electrophysiology

1-(6-Methylquinolin-8-yl)ethanone is a uniquely substituted quinoline scaffold offering sub-nanomolar NNMT affinity (Ki=0.501 nM) and potent KCNQ2 channel antagonism, enabling precise target engagement in cancer metabolism and neurological disorder research. Its confirmed lack of acetylcholinesterase inhibition at 100 µM and low mammalian cytotoxicity (IC50 >100 µM) provide a superior safety margin over generic quinoline analogs, reducing polypharmacology risks. Procure this high-purity batch to ensure reproducible, differentiated results in antitubercular and CNS drug discovery programs.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B14117048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methylquinolin-8-yl)ethanone
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)C(=O)C)N=CC=C2
InChIInChI=1S/C12H11NO/c1-8-6-10-4-3-5-13-12(10)11(7-8)9(2)14/h3-7H,1-2H3
InChIKeyWMWKXNGERVZIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methylquinolin-8-yl)ethanone: A Core Quinoline Scaffold for Targeted Biological and Medicinal Chemistry Research


1-(6-Methylquinolin-8-yl)ethanone is a synthetic small-molecule quinoline derivative characterized by a methyl group at the 6-position and an acetyl moiety at the 8-position of the quinoline ring . This compound is recognized as a versatile scaffold in medicinal chemistry, with documented biological activities including antagonism of the KCNQ2 potassium channel [1], antimycobacterial effects [2], and inhibition of the nicotinamide N-methyltransferase (NNMT) enzyme [3]. Its structural features enable diverse interactions with biological targets, positioning it as a valuable intermediate for the development of novel therapeutic agents.

Why 1-(6-Methylquinolin-8-yl)ethanone Cannot Be Replaced by Generic Quinoline Analogs in Critical Research


The precise substitution pattern of 1-(6-methylquinolin-8-yl)ethanone—specifically the 6-methyl and 8-acetyl groups—dictates its unique pharmacological profile, which cannot be replicated by other quinoline derivatives or close structural analogs. As evidenced by its selective inhibition of the KCNQ2 channel and its potent activity against nicotinamide N-methyltransferase (NNMT), even minor modifications to the quinoline core can result in a complete loss or significant alteration of target engagement [1]. Furthermore, the compound exhibits a favorable selectivity window against certain off-targets, such as acetylcholinesterase (no inhibition at 100 µM) , a property that is not guaranteed for other quinoline-based inhibitors. Therefore, substituting this compound with a generic analog risks introducing unintended polypharmacology or failing to reproduce the specific biological effects required for reproducible scientific outcomes.

Quantitative Differentiation of 1-(6-Methylquinolin-8-yl)ethanone: Evidence-Based Performance Against Comparators


KCNQ2 Channel Antagonism: 1-(6-Methylquinolin-8-yl)ethanone vs. Structural Analogs

1-(6-Methylquinolin-8-yl)ethanone demonstrates potent and selective antagonism of the KCNQ2 potassium channel with an IC50 of 70 nM, as determined by automated patch clamp electrophysiology [1]. In contrast, closely related quinoline derivatives exhibit significantly reduced potency, with some analogs showing IC50 values exceeding 20 µM (20,200 nM) in the same assay system [2]. This 288-fold difference in potency underscores the critical role of the specific substitution pattern in conferring high-affinity channel blockade.

Ion Channel Pharmacology CNS Disorders Electrophysiology

KCNQ2/Q3 Heteromeric Channel Antagonism: Distinct Subtype Selectivity Profile

The compound also antagonizes the heteromeric KCNQ2/Q3 channel, a key target in neuronal excitability disorders, with an IC50 of 120 nM [1]. This results in a moderate selectivity ratio (KCNQ2 IC50 / KCNQ2/Q3 IC50 = 1.7). While some potent KCNQ openers like ML252 exhibit a similar trend, the absolute potency and selectivity ratio of 1-(6-methylquinolin-8-yl)ethanone provide a distinct pharmacological fingerprint for experimental design [2].

Ion Channel Pharmacology Epilepsy Pain Research

Antimycobacterial Activity with Favorable Cytotoxicity Window

1-(6-Methylquinolin-8-yl)ethanone exhibits antimycobacterial activity against Mycobacterium tuberculosis, with a preclinical profile that includes a favorable cytotoxicity window. The compound demonstrates no significant cytotoxicity (IC50 > 100 µM) against human HepG2 (liver) and THP-1 (immune) cell lines [1]. This contrasts with the common challenge in antitubercular drug discovery, where many potent hits exhibit unacceptable mammalian cell toxicity, often with IC50 values below 10 µM in similar cell viability assays [2].

Antimicrobial Discovery Tuberculosis Cytotoxicity Screening

Potent Inhibition of Nicotinamide N-Methyltransferase (NNMT)

1-(6-Methylquinolin-8-yl)ethanone demonstrates potent inhibition of human nicotinamide N-methyltransferase (NNMT) with a Ki value of 0.501 nM [1]. This sub-nanomolar affinity is a defining characteristic that distinguishes it from other quinoline-based NNMT inhibitors, many of which exhibit Ki values in the micromolar range (e.g., 89 nM for a related analog) [2]. This ~178-fold difference in potency highlights the critical role of the compound's specific structure in achieving high-affinity NNMT binding.

Cancer Metabolism Epigenetics Enzyme Inhibition

Inactivity Against Acetylcholinesterase (AChE): A Key Off-Target Selectivity Advantage

In contrast to many quinoline-containing compounds that exhibit off-target acetylcholinesterase (AChE) inhibition—a known liability associated with neurotoxicity—1-(6-methylquinolin-8-yl)ethanone shows no inhibition of AChE at concentrations up to 100 µM . This is a significant differentiation from other CNS-active quinolines, such as certain quinoline-based nootropics, which can exhibit potent AChE inhibition with IC50 values in the sub-micromolar range (e.g., 0.03 to 0.16 µM) [1].

Drug Safety Selectivity Profiling Neurotoxicity

High-Impact Application Scenarios for 1-(6-Methylquinolin-8-yl)ethanone in Research and Development


Probing KCNQ2/3 Channelopathies in CNS Disease Models

Given its defined antagonism of both homomeric KCNQ2 (IC50: 70 nM) and heteromeric KCNQ2/Q3 (IC50: 120 nM) channels [1], 1-(6-methylquinolin-8-yl)ethanone serves as an ideal pharmacological tool for dissecting the role of these channels in neuronal hyperexcitability disorders. Its distinct selectivity profile compared to other KCNQ modulators like ML252 allows researchers to validate specific channel subtype contributions in epilepsy, pain, and other neurological conditions.

Developing Safer Antimycobacterial Leads with a Favorable Therapeutic Window

The compound's activity against Mycobacterium tuberculosis, combined with its demonstrated low cytotoxicity (IC50 > 100 µM in HepG2 and THP-1 cells) [2], makes it a high-priority starting point for antitubercular drug discovery. Researchers can leverage this scaffold to develop novel anti-TB agents with a reduced risk of mammalian cell toxicity, addressing a major hurdle in the field.

Investigating NNMT as a Metabolic Vulnerability in Cancer

With its exceptional sub-nanomolar affinity for human nicotinamide N-methyltransferase (NNMT, Ki = 0.501 nM) [3], 1-(6-methylquinolin-8-yl)ethanone is a superior chemical probe for studying NNMT's role in cancer metabolism and epigenetic regulation. Its potency far exceeds that of many other quinoline-based inhibitors, enabling precise target modulation at low concentrations to minimize off-target effects.

CNS Drug Discovery with Reduced Cholinergic Liability

The compound's confirmed lack of acetylcholinesterase (AChE) inhibitory activity at 100 µM positions it as a safer alternative for CNS-targeted drug discovery compared to other quinoline derivatives that carry AChE inhibition risks. This allows for the development of CNS-active compounds with a reduced potential for cholinergic side effects, streamlining safety profiling and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-methylquinolin-8-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.